molecular formula C10H5N3O3 B8419964 2-[Hydroxy(4-nitrophenyl)methylene]malononitrile

2-[Hydroxy(4-nitrophenyl)methylene]malononitrile

Cat. No. B8419964
M. Wt: 215.16 g/mol
InChI Key: RAWBQFHDJWAXKE-UHFFFAOYSA-N
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Patent
US07560552B2

Procedure details

A mixture of PCl5 (16.6 g, 80 mmol) in dichloromethane (500 mL) was added dropwise to a suspension of Example 96A (8.6 g, 40 mmol) in dichloromethane (80 mL). The resulting mixture was heated to reflux for 20 hours, cooled to room temperature, and concentrated. The residue was dissolved in a minimal amount of dichloromethane and filtered through a plug of silica gel. The plug was washed with dichloromethane and the filtrate was concentrated. The concentrate was recrystallized from dichloromethane/hexanes to provide 5.4 g (57% yield) of the desired product. Rf=0.7 (5% methanol/dichloromethane).
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].O[C:8]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[C:9]([C:12]#[N:13])[C:10]#[N:11]>ClCCl>[Cl:2][C:8]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[C:9]([C:12]#[N:13])[C:10]#[N:11]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
OC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimal amount of dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
The plug was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was recrystallized from dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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